molecular formula C9H11BN2O2 B1438422 1,4-Dimethyl-1H-indazole-5-boronic acid CAS No. 1310405-36-7

1,4-Dimethyl-1H-indazole-5-boronic acid

Cat. No. B1438422
M. Wt: 190.01 g/mol
InChI Key: ATHVOUQWKYPARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dimethyl-1H-indazole-5-boronic acid” is a chemical compound with the molecular formula C9H11BN2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1H-indazole-5-boronic acid” is represented by the InChI code: 1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dimethyl-1H-indazole-5-boronic acid” is 190.01 g/mol . It is recommended to store the compound at 2-8 degrees Celsius .

Scientific Research Applications

Novel Compound Synthesis and Drug Discovery

1,4-Dimethyl-1H-indazole-5-boronic acid serves as a precursor in synthesizing heterocyclic compounds, including triazoles and indazoles, which are significant in medicinal chemistry. Heterocyclic compounds, such as triazoles and indazoles, demonstrate a wide range of biological activities, making them targets for drug discovery efforts. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The versatility of boronic acids in forming stable compounds with diverse structures enables the development of molecules with improved pharmacological profiles.

  • Ferreira et al. (2013) discuss the importance of triazole derivatives in creating new drugs with diverse biological activities, highlighting the role of boronic acids in facilitating these syntheses (Ferreira et al., 2013).
  • Kaushik et al. (2019) review synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the significance of boronic acid derivatives in click chemistry reactions, which are pivotal for constructing complex molecules efficiently (Kaushik et al., 2019).

Material Science and Chemistry

In material science, boronic acids, including 1,4-Dimethyl-1H-indazole-5-boronic acid, are used to design and synthesize novel materials with potential applications in sensing, imaging, and as components of electronic devices. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols and polyols, make them ideal for creating responsive systems.

  • BODIPY derivatives, for instance, leverage the boronic acid moiety for applications in organic light-emitting diodes (OLEDs) and as sensors due to their fluorescence properties. Squeo et al. (2020) discuss the application of BODIPY-based materials in OLEDs, where boronic acid derivatives play a crucial role in tuning the electronic and optical properties of these materials (Squeo & Pasini, 2020).

Safety And Hazards

“1,4-Dimethyl-1H-indazole-5-boronic acid” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

(1,4-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVOUQWKYPARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657261
Record name (1,4-Dimethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1H-indazole-5-boronic acid

CAS RN

1262512-81-1, 1310405-36-7
Record name (1,4-Dimethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyl-1H-indazole-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 2
1,4-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 4
Reactant of Route 4
1,4-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 5
Reactant of Route 5
1,4-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 6
Reactant of Route 6
1,4-Dimethyl-1H-indazole-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.